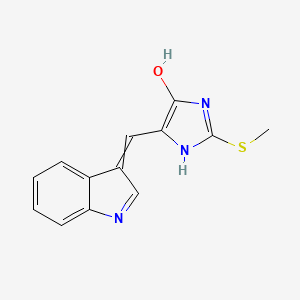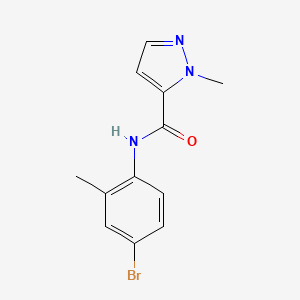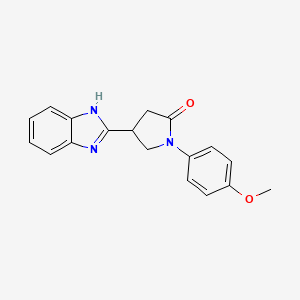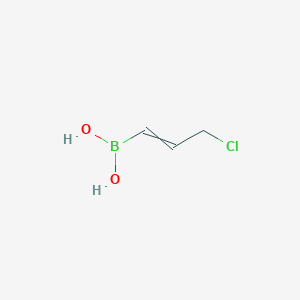
4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Overview
Description
4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one, or 1H-benzimidazol-2-yl-2-methylphenylpyrrolidin-1-one, is a heterocyclic compound belonging to the benzimidazole family. It is a white crystalline powder, with a melting point of 60-62°C and a boiling point of 191-193°C. 1H-benzimidazol-2-yl-2-methylphenylpyrrolidin-1-one is an important research chemical and has been widely used in scientific research.
Scientific Research Applications
Chemical Properties and Spectroscopic Analysis
The compound 4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one, as a derivative of benzimidazole, has been explored for its variable chemistry and properties, especially in terms of its spectroscopic, structural, magnetic, and biological activities. Benzimidazole and its analogs, including pyridine and pyrimidine derivatives, exhibit a wide range of applications due to their significant biological and electrochemical activity. These compounds are scrutinized for their preparation methods, properties, and the formation of complex compounds, highlighting the importance of further investigation into unknown analogues for potential applications (Boča, Jameson, & Linert, 2011).
Biological and Medicinal Applications
Benzimidazole derivatives, including the one , are extensively researched for their pharmacological significance. They are crucial in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, and anti-parasitic effects. The Mannich base derivatives of benzimidazole, in particular, have shown remarkable utility in medicine, displaying a variety of therapeutic applications such as antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant properties. Modifications in their structure have allowed for the development of new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Anticancer Potential
The anticancer potential of benzimidazole derivatives has been a subject of significant research interest. The structural resemblance of benzimidazoles to naturally occurring nitrogenous bases, such as purines, has led to their exploration as anticancer agents. These derivatives have been studied for their ability to act through various mechanisms, such as intercalation with DNA, acting as alkylating agents, inhibitors of topoisomerases, dihydrofolate reductase (DHFR) enzymes, and tubulin. The review and synthesis strategies of benzimidazole derivatives highlight their promising anticancer activities and the necessity for the development of novel benzimidazole derivatives with enhanced potency and selectivity (Akhtar et al., 2019).
Optical and Electroluminescent Material Development
Research into quinazolines and pyrimidines, which share structural similarities with benzimidazole derivatives, has opened up avenues for their use in optoelectronic materials. The incorporation of benzimidazole and similar heterocyclic compounds into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These studies underscore the potential of benzimidazole derivatives in the development of advanced materials for optoelectronic applications (Lipunova et al., 2018).
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-2-5-9-16(12)21-11-13(10-17(21)22)18-19-14-7-3-4-8-15(14)20-18/h2-9,13H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYKWFXLCTXCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187613 | |
| Record name | 4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one | |
CAS RN |
491874-24-9 | |
| Record name | 4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491874-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)

![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)










